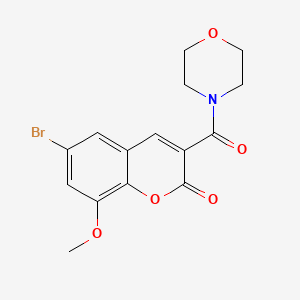

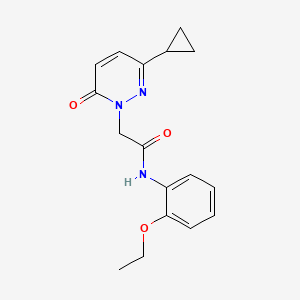

2,2-Dimethyl-7-nitro-2H-chromen-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-Dimethyl-7-nitro-2H-chromen-6-amine” is a chemical compound with the CAS number 64169-75-1 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 2,2-dimethyl-2H-chromene derivatives, which includes “2,2-Dimethyl-7-nitro-2H-chromen-6-amine”, has been studied extensively. These compounds were designed, synthesized, and characterized by spectroscopic analysis . The synthesis of these compounds involves various biosynthesis pathways .Molecular Structure Analysis

The molecular formula of “2,2-Dimethyl-7-nitro-2H-chromen-6-amine” is C11H12N2O3 . The molecular weight is 220.22 . More detailed structural analysis can be obtained through spectroscopic methods .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds similar to 2,2-Dimethyl-7-nitro-2H-chromen-6-amine reveals intricate details about the conformation and intramolecular interactions. For instance, in one study, the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is almost perpendicular to the chromene plane. Intramolecular hydrogen bonding between the amine and nitro group forms an S(6) ring motif, contributing to the molecule's stability (Inglebert et al., 2014).

Chromene Derivatives and Vitamin K Analogues

Chromene derivatives, such as those related to 2,2-Dimethyl-7-nitro-2H-chromen-6-amine, have been explored for synthesizing vitamin K analogues. The process involves steps like methylation and the Mannich reaction, indicating the potential of these compounds in synthetic chemistry and possibly in developing therapeutic agents (Maruyama et al., 1979).

Innovative Synthesis Methods

The use of deep eutectic solvents (DES) like dimethyl urea and L-tartaric acid has been demonstrated for synthesizing compounds structurally similar to 2,2-Dimethyl-7-nitro-2H-chromen-6-amine. Such methods offer advantages like shorter reaction times and good yields, highlighting innovative approaches in synthetic chemistry (Sathish et al., 2021).

Antimicrobial Properties

Compounds structurally related to 2,2-Dimethyl-7-nitro-2H-chromen-6-amine have been synthesized and tested for antimicrobial properties. Some derivatives show activity against bacteria like S. aureus, indicating the potential of these compounds in antimicrobial research (Budzisz et al., 2001).

NMR Chemical Shifts Analysis

Understanding the chemical shifts in NMR spectroscopy can provide insights into the structure and environment of molecules. Studies on compounds related to 2,2-Dimethyl-7-nitro-2H-chromen-6-amine have contributed to this understanding, which is crucial in the field of analytical chemistry (Timár et al., 1989).

Stereochemistry of Chromanes

The stereochemistry of chromanes, which are structurally related to 2,2-Dimethyl-7-nitro-2H-chromen-6-amine, has been studied, revealing insights into the formation of trisubstituted chromanes. Such studies are essential for understanding the behavior and potential applications of these compounds in various chemical reactions (Korotaev et al., 2006).

Future Directions

properties

IUPAC Name |

2,2-dimethyl-7-nitrochromen-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-11(2)4-3-7-5-8(12)9(13(14)15)6-10(7)16-11/h3-6H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQAQIYAMSIFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)[N+](=O)[O-])N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-7-nitro-2H-chromen-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)

![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2475837.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)

![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)

![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)